
4-Methylbenzyl isocyanate
概要
説明
4-Methylbenzyl isocyanate is a chemical compound that is related to various benzyl isocyanate derivatives. While the provided papers do not directly discuss 4-methylbenzyl isocyanate, they do provide insights into the chemistry of related compounds, which can be used to infer properties and reactivity patterns of 4-methylbenzyl isocyanate.
Synthesis Analysis
The synthesis of related benzyl isocyanate compounds often involves the use of catalysts and protective groups. For instance, N-(4-methylbenzyl)benzamide was synthesized using CuI as a catalyst, indicating that transition metal catalysts may be useful in the synthesis of 4-methylbenzyl isocyanate as well . Additionally, the synthesis of polyisocyanate compounds based on dibenzyl structures suggests that 4-methylbenzyl isocyanate could potentially be used as a building block for more complex polyisocyanate materials .
Molecular Structure Analysis
The molecular structure of benzyl isocyanate derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the structure of a sulfonamide compound related to 4-methylbenzyl isocyanate was characterized using these methods, providing detailed information about bond lengths and angles . This suggests that similar methods could be employed to analyze the molecular structure of 4-methylbenzyl isocyanate.
Chemical Reactions Analysis
Benzyl isocyanate compounds are reactive towards nucleophiles due to the presence of an electrophilic isocyanate group. The reactions of 4-methylbenzyl thiocyanate with various nucleophiles have been investigated, showing preferential attack at different electrophilic sites depending on the nucleophile . This indicates that 4-methylbenzyl isocyanate would also exhibit selective reactivity towards nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl isocyanate derivatives can be influenced by substituents on the benzyl ring. For example, the introduction of a bromo substituent was found to improve the charge/discharge performance of a lithium-ion battery when used as an electrolyte additive . This suggests that the methyl group in 4-methylbenzyl isocyanate could similarly affect its physical and chemical properties, potentially making it useful in various applications.
科学的研究の応用
Synthesis and Polymer Chemistry
- Polymer Synthesis : 4-Methylbenzyl isocyanate has been utilized in the synthesis of optically active aromatic isocyanates and polymers. For instance, Maeda and Okamoto (1998) described the synthesis of novel optically active poly(phenyl isocyanate)s bearing an (S)-(α-methylbenzyl)carbamoyl group, highlighting its potential in creating polymers with specific optical properties (Maeda & Okamoto, 1998).
Organic Chemistry and Reactions
- Nucleophilic Substitution : Ōae et al. (1983) explored the reactions of 4-methylbenzyl thiocyanate with various nucleophiles, demonstrating the compound's reactivity and versatility in organic synthesis (Ōae, Yamada, Fujimori, & Kikuchi, 1983).
Biochemistry and Toxicology
- Isocyanate-specific Biomarkers : Sabbioni et al. (2000) discussed the formation of isocyanate-specific hemoglobin adducts in rats exposed to methylenediphenyl diisocyanate, a compound related to 4-methylbenzyl isocyanate. This research contributes to understanding the biomarkers of exposure to isocyanates (Sabbioni, Hartley, Henschler, Höllrigl-Rosta, Koeber, & Schneider, 2000).
Safety And Hazards
4-Methylbenzyl isocyanate is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, respiratory sensitization, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
特性
IUPAC Name |
1-(isocyanatomethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYDWDHLGFMGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369886 | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzyl isocyanate | |
CAS RN |
56651-57-1 | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


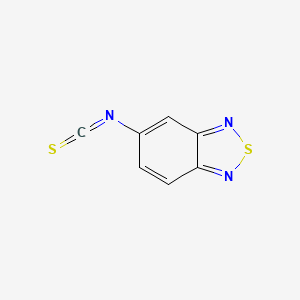
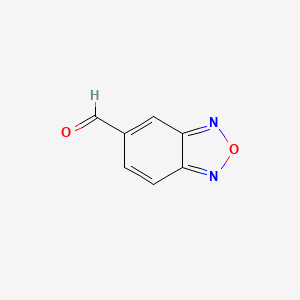
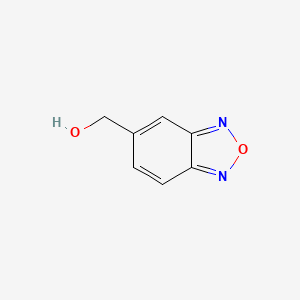
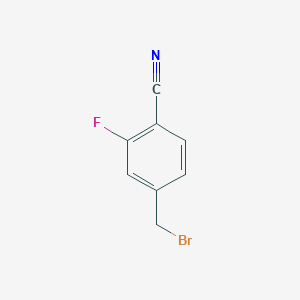



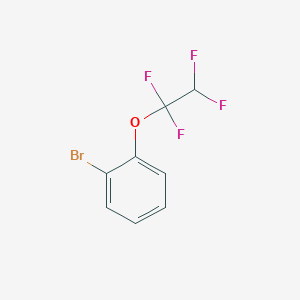


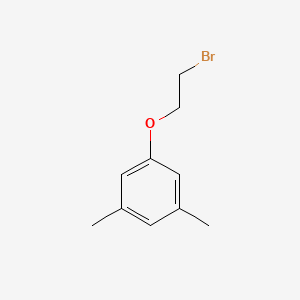

![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)